molecular formula C27H44O3 B15073877 1,24(R)-Dihydroxyvitamin D3

1,24(R)-Dihydroxyvitamin D3

Cat. No.: B15073877
M. Wt: 416.6 g/mol
InChI Key: BJYLYJCXYAMOFT-KFUATEJNSA-N
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Description

1,24®-Dihydroxyvitamin D3 is a biologically active form of vitamin D3, also known as cholecalciferol. This compound plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune system regulation. It is synthesized in the body through a series of hydroxylation reactions involving vitamin D3, which is obtained from sunlight exposure, food, or supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,24®-Dihydroxyvitamin D3 is synthesized through a multi-step process starting from vitamin D3. The first step involves the hydroxylation of vitamin D3 at the 25th position in the liver to form 25-hydroxyvitamin D3. This intermediate is then further hydroxylated at the 1st and 24th positions in the kidney to produce 1,24®-Dihydroxyvitamin D3 .

Industrial Production Methods: Industrial production of 1,24®-Dihydroxyvitamin D3 involves microbial fermentation and chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the compound, while chemical synthesis involves multiple steps of hydroxylation and purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,24®-Dihydroxyvitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of vitamin D3, which have different biological activities and functions .

Scientific Research Applications

1,24®-Dihydroxyvitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

Biology:

Medicine:

Industry:

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9?,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1

InChI Key

BJYLYJCXYAMOFT-KFUATEJNSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

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